molecular formula C16H18N2O3S2 B2889166 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea CAS No. 797797-93-4

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea

Cat. No.: B2889166
CAS No.: 797797-93-4
M. Wt: 350.45
InChI Key: KNGPCVNYFGCKJB-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea is a thiourea derivative featuring a 3,4-dimethoxyphenethylamine backbone linked to a thiophene-2-carbonyl group via a thiourea bridge. The compound’s unique substituents—3,4-dimethoxyphenyl and thiophene-2-carbonyl—position it within a broader class of bioactive thioureas, enabling comparisons with other derivatives .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-20-12-6-5-11(10-13(12)21-2)7-8-17-16(22)18-15(19)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPCVNYFGCKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea typically involves multi-step organic reactions. One common approach is the condensation of 2-thienylformamide with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a thioxomethylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylformamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

Scientific Research Applications

The primary application of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea lies in its potential as an antituberculosis agent. A study investigated a series of thiourea derivatives for their in vitro activity against Mycobacterium tuberculosis H 37Rv strain . The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, and cytotoxicity was evaluated on Vero cells to assess the selectivity of these compounds .

Antituberculosis Activity:

  • A series of compounds, including derivatives with 4-chlorophenyl or 4-fluorophenyl substituents on the 1,3,4-thiadiazole ring, were screened for antituberculosis activity .
  • Several compounds showed promising activity profiles, with MIC values comparable to ethambutol, a reference drug .
  • Specifically, compounds 11 , 15 , and 19 demonstrated notable activity, with compound 19 exhibiting higher selectivity than compound 11 .
  • This compound is not one of the three compounds (11 , 15 , and 19 ) .

Molecular Docking Studies:

  • Molecular docking studies were performed with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis to rationalize the biological activity of the compounds .
  • Compounds 11 , 15 , and 19 showed good docking scores in the range of -7.12 to -7.83 kcal/mol .

Data Table

The following table summarizes the antituberculosis activity and cytotoxicity results of the compounds, as compared to isoniazid and ethambutol :

Laboratory codeCompd IDR1R2MIC (µM)MCC (µM)SI (MCC/MIC)PASS prediction c)
PaPi
KUC0601015Cl2-(Morpholin-1-yl)ethyl83.78>100>1.20.364 / 0.043
KUC0601026Cl2-Phenylethyl170.701000.60.469 / 0.016
KUC0601037Cl2-(4-Chlorophenyl)ethyl78.171001.30.468 / 0.016
KUC0601048ClBenzoyl170.72>100>0.60.658 / 0.005
KUC0601059ClPhenyl46.13≥20≥0.40.684 / 0.004
KUC06010610Cl4-Cyanophenyl43.02≥20≥0.50.521 / 0.010
KUC06010711Cl4-Fluorophenyl10.96≥20≥ 1.80.582 / 0.006
KUC06010812Cl3,5-Bis(trifluoromethyl)phenyl33.14200.60.563 / 0.007
KUC06010913Cl5-Chloro-2-methylphenyl80.94200.20.638 / 0.005
KUC06011014Cl2-Chloro-5-(trifluoromethyl)phenyl71.22200.30.483 / 0.014
KUC06011115Cl4-Chloro-3-(trifluoromethyl)phenyl17.811005.60.538 / 0.009
KUC06011316FBenzoyl178.561000.60.578 / 0.007
KUC06011417FPhenyl48.421002.10.611 / 0.005
KUC06011518F4-Cyanophenyl45.021002.20.450 / 0.019
KUC06011619F4-Fluorophenyl11.481008.70.610 / 0.005
KUC06011820F4-Chloro-3-(trifluoromethyl)phenyl36.9640.10.458 / 0.018
Isoniazid0.073–1.45NDNA0.813 / 0.003
Ethambutol6.12–24.47NDNA0.926 / 0.002

a) Minimum cytotoxic concentration was determined on Vero cells. b) Both isoniazid and ethambutol were reported to be non-toxic at 62.5 µg/mL (equivalent to 455.74 µM for isoniazid and 305.91 µM for ethambutol) on Vero cells. 46) c) Antituberculosis activity prediction (Pa: probability of activity; Pi: probability of inactivity).

Case Studies

While specific case studies directly involving this compound are not available in the provided search results, the broader research context suggests its potential application in developing new treatments for tuberculosis . The design and synthesis of novel prototypes with combined thiourea and 1,3,4-thiadiazole pharmacophores indicate a strategic approach to combatting multidrug-resistant tuberculosis .

Synthesis and Structure

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact on Antibacterial Activity : Indole- and dichlorophenyl-substituted thioureas (e.g., 3,4-dichlorophenyl derivative) exhibit superior antibacterial activity compared to benzamide or simple aryl derivatives . The target compound’s thiophene group may enhance π-π stacking with bacterial targets, though experimental validation is needed.
  • Enzyme Inhibition : The imidazole-propyl substituent in the glutaminyl cyclase inhibitor highlights the role of heterocyclic moieties in enhancing enzyme affinity . The target compound’s thiophene group could similarly modulate enzyme interactions.
  • Toxicity: While toxicity data for the target compound are absent, related 3,4-dimethoxyphenyl derivatives (e.g., 1-((3,4-dimethoxyphenethyl)amino)-3-(m-tolyloxy)-2-propanol HCl) show moderate toxicity (rat oral LD₅₀: 460 mg/kg) .

Structural and Physicochemical Properties

  • Crystallography: Compounds like [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate (monoclinic, P2₁/c space group) exhibit hydrogen-bonded networks stabilized by 3,4-dimethoxyphenyl and carbamoyl groups . The target compound’s thiophene-2-carbonyl group may alter packing efficiency and solubility compared to benzamide or chlorophenyl analogues.
  • Molecular Weight and Stability : The target compound’s molecular weight (~423 g/mol) is comparable to other thioureas (e.g., 324–453 g/mol in ), suggesting similar pharmacokinetic profiles. Stability may vary due to the electron-rich thiophene moiety .

Biological Activity

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Structure and Synthesis

The compound's structure features a thiourea moiety, which is critical for its biological activity. The synthesis typically involves the reaction of thiophene-2-carbonyl chloride with 3,4-dimethoxyphenethylamine in the presence of a suitable base. This method allows for the introduction of various substituents that can enhance biological efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including breast and prostate cancer cells. For instance, IC50 values were reported between 5 to 20 µM .
  • Mechanism of Action : It is believed that the compound targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis regulation .

2. Antibacterial Activity

Antibacterial properties are another notable aspect of this compound:

  • Inhibition Zones : In vitro studies have shown that the compound exhibits significant antibacterial activity against pathogens like E. coli and S. aureus, with inhibition zones ranging from 20 to 30 mm depending on concentration .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .

3. Antioxidant Activity

The antioxidant capacity of thiourea derivatives is crucial in mitigating oxidative stress-related diseases:

  • Radical Scavenging Assays : The compound showed strong antioxidant activity with IC50 values lower than 50 µg/mL in DPPH and ABTS assays .
  • Mechanistic Insights : The antioxidant activity is attributed to the ability of thiourea groups to donate electrons and scavenge free radicals effectively.

Data Tables

Biological ActivityIC50 Values (µM)Test Organisms
Anticancer5 - 20Breast Cancer, Prostate Cancer
Antibacterial40 - 50E. coli, S. aureus
Antioxidant<50 µg/mLDPPH, ABTS

Case Studies

Several research studies have focused on the biological applications of thiourea derivatives similar to our compound:

  • Anticancer Efficacy : A study demonstrated that a series of thiourea derivatives exhibited potent anticancer activity against leukemia cell lines with IC50 values as low as 1.5 µM .
  • Antibacterial Properties : Research highlighted the superior antibacterial activity of thiourea derivatives against multidrug-resistant strains, suggesting potential applications in treating resistant infections .
  • Antioxidant Mechanisms : Investigations into the antioxidant properties revealed that compounds with methoxy substitutions showed enhanced radical scavenging abilities compared to their unsubstituted counterparts .

Q & A

Basic: What synthetic routes are recommended for preparing 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophene-2-carbonyl)thiourea, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 3,4-dimethoxyphenylethylamine derivative with thiophene-2-carbonyl isothiocyanate. Key steps include:

  • Reagent Selection : Use thiophosgene or thiocarbonyl diimidazole to generate the isothiocyanate intermediate .
  • Solvent and Temperature : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C) ensures efficient coupling .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .
  • Yield Optimization : Stoichiometric control (1.2:1 molar ratio of amine to isothiocyanate) minimizes side products .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Key signals include thiourea NH (~10–12 ppm) and thiophene carbonyl carbons (~160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming the thiourea backbone geometry and substituent orientation .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for anticancer activity?

Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl) to assess electronic effects on bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) with IC₅₀ calculations .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like tubulin or DNA topoisomerases .

Advanced: How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

  • Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Assay Standardization : Use common reference compounds (e.g., doxorubicin) and identical cell culture conditions (e.g., serum concentration, passage number) .
  • Structural Confirmation : Re-examine NMR and crystallographic data to rule out polymorphic or tautomeric forms .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized enzymes like β-lactamases .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Metabolic Profiling : Incubate with liver microsomes to assess stability and identify metabolites via LC-MS/MS .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; zones of inhibition ≥15 mm indicate potency .
  • MIC Determination : Broth microdilution assays with serial dilutions (0.5–128 µg/mL) .

Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • QSAR Models : Corrogate substituent descriptors (e.g., Hammett σ) with bioactivity data to prioritize analogs for synthesis .

Basic: What chromatographic methods are recommended for analyzing degradation products under stress conditions?

Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/0.1% formic acid gradient to separate hydrolytic or oxidative degradation products .
  • Stability Studies : Expose to UV light (ICH Q1B), heat (40–60°C), and acidic/alkaline conditions (0.1M HCl/NaOH) .

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